molecular formula C18H14Cl2N2O2S B2687769 N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 392249-67-1

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

Cat. No. B2687769
CAS RN: 392249-67-1
M. Wt: 393.28
InChI Key: PHFLBJKWQXOHPP-UHFFFAOYSA-N
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Description

The compound “N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The molecule also includes dichlorophenyl and phenoxy groups .

Scientific Research Applications

Anticonvulsant Applications

Several studies have investigated compounds structurally related to N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide for their potential anticonvulsant effects. For example, YM928, a selective alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, demonstrated marked suppression of motor seizures and afterdischarge induced by electrical stimulation in a rat model of complex partial seizures. This suggests potential applications of related compounds in treating epilepsy and other seizure disorders (Yamashita et al., 2004).

Antimicrobial Activity

Compounds with structural similarities to this compound have been explored for their antimicrobial properties. For instance, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was designed as a novel, nonmutagenic antibacterial agent with specific activity against anaerobic bacteria (Dickens et al., 1991). This highlights the potential of this compound derivatives in developing new antibacterial agents.

Anticancer Evaluation

The synthesis and evaluation of compounds related to this compound for anticancer activity have been documented. A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Ravinaik et al., 2021).

Antioxidant Activity

Research on new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, has shown significant anti-pathogenic activity, correlated with the presence of halogen atoms on the phenyl substituent. These findings could inform the design of this compound derivatives with enhanced biological activities (Limban et al., 2011).

Mechanism of Action

Target of Action

The primary target of N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Similar compounds have been reported to affect mycobacterium tuberculosis energetics .

Mode of Action

The exact mode of action of This compound Compounds with similar structures have been reported to inhibit photosynthesis . They block the electron flow from photosystem II to plastoquinone, interrupting the photosynthetic electron transport chain .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been reported to inhibit photosynthesis , which could affect a variety of downstream processes, including ATP production and carbon fixation.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been reported to have significant effects on mycobacterium tuberculosis energetics .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been reported to be used in a variety of environments, including agricultural and aquatic settings .

properties

IUPAC Name

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c19-14-7-6-12(10-15(14)20)16-11-21-18(25-16)22-17(23)8-9-24-13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFLBJKWQXOHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC=C(S2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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